(E)-3-(4-Bromophenyl)-2-cyanoacrylamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-bromophenyl)-2-cyanoprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-9-3-1-7(2-4-9)5-8(6-12)10(13)14/h1-5H,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTTWTYPKBLSRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C(=O)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00403951 | |
| Record name | 2-Propenamide, 3-(4-bromophenyl)-2-cyano- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00403951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101085-21-6 | |
| Record name | 3-(4-Bromophenyl)-2-cyano-2-propenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101085-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenamide, 3-(4-bromophenyl)-2-cyano- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00403951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Reactivity of E 3 4 Bromophenyl 2 Cyanoacrylamide
Direct Synthesis Approaches for (E)-3-(4-Bromophenyl)-2-cyanoacrylamide
The primary method for synthesizing this compound is the Knoevenagel condensation, a well-established reaction in organic chemistry for forming carbon-carbon double bonds.
Knoevenagel Condensation Protocols
The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. For the synthesis of this compound, 4-bromobenzaldehyde (B125591) is reacted with 2-cyanoacetamide.
A variety of catalysts and reaction conditions have been employed to optimize this transformation. Basic catalysts such as sodium hydroxide (B78521), triethylamine (B128534), and pyridine (B92270) have been shown to be effective. unifap.br For instance, high yields of up to 99% have been achieved using sodium hydroxide or triethylamine in a saturated sodium chloride solution under microwave irradiation, significantly reducing reaction times from hours to minutes. unifap.br The use of microwave irradiation represents a green and efficient approach to this synthesis. unifap.br
Another efficient method utilizes sodium ethoxide as a catalyst in ethanol, which also provides high yields of the desired product. researchgate.net A base-free alternative involves the use of copper metal surfaces as a catalyst, offering a different approach to the condensation reaction. rsc.org Diisopropylethylammonium acetate (B1210297) (DIPEAc) has also been successfully used as a catalyst, highlighting the versatility of catalytic systems for this reaction. scielo.org.mx
The general reaction scheme is as follows:
4-Bromobenzaldehyde + 2-Cyanoacetamide → this compound
The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) and the final product characterized by spectroscopy (¹H NMR, ¹³C NMR, IR) and mass spectrometry. researchgate.netscielo.org.mx
Alternative and Modified Synthetic Routes
While the Knoevenagel condensation is the most direct route, modifications and alternative strategies exist. Some synthetic approaches might involve a two-step tandem synthesis in continuous-flow microreactors, which can offer excellent regioselectivity and avoid the need for intermediate purification. researchgate.net Although not explicitly detailed for this specific compound in the provided context, such modern synthetic methodologies are applicable to Knoevenagel-type reactions. researchgate.net
Furthermore, research into related 2-cyanoacrylamide derivatives has shown that the acrylamide (B121943) moiety can be introduced through the reaction of a primary amine with acryloyl chloride or through the coupling of cyanoacetic acid with an amine followed by condensation with an aldehyde. researchgate.net These methods could potentially be adapted for the synthesis of this compound.
Derivatization and Structural Modification Strategies
This compound serves as a valuable starting material for the synthesis of a wide range of derivatives and novel heterocyclic compounds due to the reactivity of its functional groups.
Functionalization at the Acrylamide Moiety
The acrylamide moiety is a key site for functionalization. The nitrogen atom of the acrylamide can be part of a larger molecular scaffold, as seen in the synthesis of imidazopyridine derivatives where the 2-cyanoacrylamide group is attached to a pyrrolidine (B122466) ring. nih.govnih.gov This functionalization is typically achieved by reacting a precursor amine with cyanoacetic acid followed by condensation with the appropriate aldehyde. researchgate.net
The 2-cyanoacrylamide moiety itself is recognized for its ability to form reversible covalent bonds, a property that is being explored in the design of enzyme inhibitors. nih.govnih.gov This reactivity is attributed to the Michael acceptor nature of the α,β-unsaturated system.
Substituent Effects on the Phenyl Ring and Bromine Atom
The electronic nature of the substituents on the phenyl ring significantly influences the reactivity of the molecule. The presence of the electron-withdrawing bromine atom at the para-position of the phenyl ring affects the electron density of the entire conjugated system. This can impact the reactivity of the double bond and the cyano and amide groups.
While the provided information does not delve deeply into the specific substituent effects for this compound, studies on related compounds show that both electron-donating and electron-withdrawing groups on the aromatic ring are well-tolerated in the Knoevenagel condensation, generally leading to high product yields. researchgate.net The bromine atom itself can be a site for further chemical modification through cross-coupling reactions, although this is not explicitly detailed in the provided search results.
Chemical Transformations Leading to Novel Heterocyclic Scaffolds
This compound and its derivatives are valuable precursors for the synthesis of various heterocyclic compounds. The reactive nature of the cyano and acrylamide functionalities allows for cyclization reactions to form diverse ring systems.
For example, derivatives of 2-cyanoacrylamide are used to synthesize complex heterocyclic structures like imidazopyridines. researchgate.netnih.govnih.gov The synthesis involves building the imidazopyridine core and then introducing the 2-cyanoacrylamide moiety. researchgate.net Another example is the use of related 2-cyano-N-(pyridinyl)acetamide structures to create novel heterocyclic scaffolds, such as pyrazolyl pyridines and coumarinyl pyridines, through reactions with reagents like dimethylformamide dimethyl acetal (B89532) (DMFDMA) and salicylaldehyde (B1680747) derivatives. researchgate.net These transformations highlight the potential of the this compound framework as a synthon for generating molecular diversity. researchgate.net The general strategy often involves the reaction of the active methylene group or the cyano group with other bifunctional reagents to construct the new heterocyclic ring. researchgate.net
Advanced Structural Characterization and Conformational Analysis of E 3 4 Bromophenyl 2 Cyanoacrylamide
Spectroscopic Elucidation Techniques
Spectroscopic methods are fundamental in confirming the molecular structure of (E)-3-(4-bromophenyl)-2-cyanoacrylamide. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) each provide unique and complementary information to piece together the molecular puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of a molecule. While specific experimental data for this compound is not extensively reported in publicly available literature, the expected chemical shifts and coupling constants can be predicted based on the analysis of its constituent functional groups and comparison with structurally similar compounds.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic, vinylic, and amide protons. The 4-bromophenyl group would present as a pair of doublets in the aromatic region (typically δ 7.5-7.8 ppm), characteristic of a para-substituted benzene (B151609) ring. The vinylic proton (=CH-) is expected to appear as a singlet further downfield (around δ 8.0-8.3 ppm) due to the deshielding effects of the adjacent phenyl ring and cyano group. The two protons of the primary amide (-CONH₂) would likely appear as two broad singlets, the chemical shift of which can be highly variable depending on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum would be expected to show ten distinct signals. Key resonances would include the carbonyl carbon of the amide (δ 160-165 ppm), the carbons of the C=C double bond (with the cyano-substituted carbon appearing around δ 100-110 ppm and the phenyl-substituted carbon around δ 150-155 ppm), and the nitrile carbon (-C≡N) typically found in the δ 115-120 ppm range. The four signals for the para-substituted aromatic ring would appear in the characteristic δ 125-140 ppm region, including the carbon atom bonded to the bromine.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound This is an interactive data table. Column headers can be clicked to sort the data.
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
|---|---|---|---|
| Amide (-NH₂) | 5.5 - 8.0 (broad) | N/A | Chemical shift is solvent and concentration dependent. |
| Vinylic (-CH=) | 8.0 - 8.3 | 150 - 155 | Singlet, deshielded by adjacent groups. |
| Aromatic (C-H) | 7.5 - 7.8 | 129 - 133 | AA'BB' system (two doublets). |
| Carbonyl (C=O) | N/A | 160 - 165 | |
| Cyano (-CN) | N/A | 115 - 120 | |
| Vinylic (-C(CN)-) | N/A | 100 - 110 | |
| Aromatic (C-Br) | N/A | 125 - 128 | |
| Aromatic (C-C=) | N/A | 130 - 134 |
Infrared (IR) Spectroscopic Signatures
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to display several characteristic absorption bands.
The N-H stretching vibrations of the primary amide group are typically observed as two distinct bands in the region of 3400-3200 cm⁻¹. The C≡N stretch of the nitrile group gives rise to a sharp, medium-intensity band around 2220 cm⁻¹. The C=O stretching vibration of the amide (Amide I band) is expected to be a strong absorption near 1680-1660 cm⁻¹. The C=C stretching of the alkene bond, being part of a conjugated system, would appear in the 1620-1600 cm⁻¹ region. Furthermore, characteristic bands for the para-substituted benzene ring would be observed in the fingerprint region, including C-H out-of-plane bending around 850-800 cm⁻¹.
Table 2: Expected Infrared (IR) Absorption Bands for this compound This is an interactive data table. Column headers can be clicked to sort the data.
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Amide (-NH₂) | N-H Stretch | 3400 - 3200 | Medium (two bands) |
| Nitrile (-C≡N) | C≡N Stretch | ~2220 | Medium, Sharp |
| Amide (C=O) | C=O Stretch (Amide I) | 1680 - 1660 | Strong |
| Alkene (C=C) | C=C Stretch | 1620 - 1600 | Medium |
| Aromatic Ring | C-H Out-of-plane Bend | 850 - 800 | Strong |
High-Resolution Mass Spectrometry for Molecular Confirmation
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. For this compound (Molecular Formula: C₁₀H₇BrN₂O), the calculated monoisotopic mass is approximately 250.9796 Da. HRMS analysis, typically using electrospray ionization (ESI), would be expected to show a protonated molecular ion [M+H]⁺ at m/z 251.9874. A key feature in the mass spectrum would be the characteristic isotopic pattern of bromine, with two major peaks of nearly equal intensity separated by 2 Da ([M+H]⁺ and [M+2+H]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This isotopic signature is a definitive confirmation of the presence of a single bromine atom in the molecule.
Solid-State Structural Determination
While spectroscopic techniques define the connectivity of a molecule, X-ray crystallography provides the ultimate confirmation of its three-dimensional structure and the arrangement of molecules in the solid state.
X-ray Crystallography for Molecular Geometry and Crystal Packing
Although a specific crystal structure for this compound (CAS 104127-29-9) is not publicly documented, analysis of the closely related compound (E)-Ethyl 3-(3-bromophenyl)-2-cyanoacrylate provides significant insight into the likely molecular geometry and packing. nih.gov This analogue differs by having an ethyl ester in place of the amide and the bromine atom at the meta-position.
Based on this related structure, the molecule is expected to adopt an (E)-configuration about the C=C double bond. nih.gov The molecule is likely to be relatively planar, with a small dihedral angle between the phenyl ring and the plane of the acrylamide (B121943) group to minimize steric hindrance. In the solid state, the primary amide group is a potent hydrogen bond donor and acceptor. It is therefore highly probable that the crystal packing of this compound is dominated by intermolecular hydrogen bonds, likely forming dimers or extended chains through N-H···O interactions between the amide groups of adjacent molecules. These interactions are crucial for the stability of the crystal lattice.
Table 3: Anticipated Crystallographic Parameters and Structural Features This is an interactive data table. Column headers can be clicked to sort the data.
| Parameter | Expected Feature | Basis of Prediction |
|---|---|---|
| Stereochemistry | (E)-configuration at C=C bond | Thermodynamic stability; Analogy to related structures. nih.gov |
| Conformation | Near-planar molecular structure | Conjugated system favors planarity. |
| Primary Interaction | Intermolecular N-H···O hydrogen bonding | Presence of primary amide group. |
| Packing Motif | Dimer or chain formation | Strong hydrogen bonding potential of amides. |
| Other Interactions | π–π stacking, C-H···N, C-H···Br | Presence of aromatic ring, nitrile, and bromine. |
Investigation of Polymorphism and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)
Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a possibility for a molecule like this compound due to the flexibility of intermolecular interactions. Different hydrogen bonding patterns or packing arrangements could lead to different crystalline forms with distinct physical properties.
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. A Hirshfeld surface is mapped over a molecule, and the distances from the surface to the nearest atom nucleus inside and outside the surface are used to generate a fingerprint plot. For this molecule, a Hirshfeld analysis would be expected to highlight the significance of several key contacts. The most prominent interactions would likely be H···H contacts, reflecting the high proportion of hydrogen atoms on the molecular surface. The strong N-H···O hydrogen bonds would appear as distinct, sharp spikes on the 2D fingerprint plot. Other significant interactions would include C···H/H···C contacts, indicative of C-H···π interactions, and Br···H/H···Br contacts, which can be significant in organizing the crystal packing. researchgate.net The analysis would provide a quantitative breakdown of these interactions, confirming the dominant role of hydrogen bonding in the supramolecular assembly.
Stereochemical Purity and Isomeric Characterization of the (E)-Configuration
The definitive assignment of the stereochemistry of 3-(4-Bromophenyl)-2-cyanoacrylamide is fundamental to understanding its three-dimensional structure and reactivity. The geometric configuration around the carbon-carbon double bond is designated as (E) (from the German entgegen, meaning opposite) because the highest priority groups, the 4-bromophenyl ring and the cyano-substituted carbonyl group, are on opposite sides of the double bond. This configuration is generally the thermodynamically more stable isomer due to reduced steric hindrance. The stereochemical purity and the precise isomeric form are confirmed through rigorous analysis using advanced analytical techniques.
A primary method for this characterization is single-crystal X-ray diffraction. This powerful technique provides unambiguous proof of the molecular structure in the solid state. For related cyanoacrylamide derivatives, X-ray analysis has definitively confirmed the (E) configuration by showing that the amide and the aryl groups are mutually trans with respect to the C=C double bond. nih.gov This geometric arrangement minimizes steric clash between the bulky substituents, leading to a more stable, lower-energy conformation.
Nuclear Magnetic Resonance (NMR) spectroscopy is another critical tool for isomeric characterization. While the absence of a second vinylic proton prevents the use of coupling constants to assign stereochemistry, two-dimensional NMR experiments like the Nuclear Overhauser Effect Spectroscopy (NOESY) can provide definitive proof. A NOESY experiment detects through-space interactions between protons that are in close proximity. For the (E)-isomer of 3-(4-Bromophenyl)-2-cyanoacrylamide, a NOE would be expected between the lone vinylic proton and the ortho-protons of the 4-bromophenyl ring. The absence of a significant NOE between the vinylic proton and the amide (N-H) proton further supports the (E) assignment. This technique is crucial for confirming that the conformation observed in the solid crystal structure is maintained in solution. nih.govsemanticscholar.org
The synthesis method itself, typically a Knoevenagel condensation, inherently favors the formation of the more stable (E)-isomer. Computational studies on structurally similar compounds, such as 2-cyano-3-(thiophen-2-yl)acrylic acid, using Density Functional Theory (DFT) have shown that the (E) configuration is the global minimum in terms of energy, further supporting its preferential formation. researchgate.net
The table below summarizes key analytical data used to confirm the (E)-configuration of cyanoacrylamide derivatives.
| Analytical Technique | Finding | Implication for (E)-Configuration |
| Single-Crystal X-ray Diffraction | The aryl and amide groups are located on opposite sides (trans) of the C=C double bond. nih.gov | Provides definitive, unambiguous proof of the (E) isomeric structure in the solid state. |
| ¹H-¹H NOESY (NMR) | A Nuclear Overhauser Effect is observed between the vinylic proton and the aromatic protons of the phenyl ring. nih.gov | Indicates spatial proximity, confirming that these groups are on the same side of the molecule, consistent with the (E) geometry. |
| Computational Analysis (DFT) | The calculated ground-state energy of the (E)-isomer is significantly lower than that of the (Z)-isomer. researchgate.netresearchgate.net | Shows that the (E)-isomer is the thermodynamically more stable product, which is consistent with its formation as the major product in synthesis. |
Computational Analysis of this compound Not Available in Public Research
The requested article outline necessitates in-depth, specific research findings and data tables for this compound. This includes precise values for bond lengths, bond angles, vibrational modes, HOMO-LUMO energies and gaps, and charge distribution analysis derived from Density Functional Theory (DFT) calculations.
Research on similar structures, such as other 2-cyanoacrylamide derivatives and compounds containing a 4-bromophenyl group, does indicate that these molecules are frequently analyzed using computational methods to understand their electronic structure, reactivity, and spectroscopic properties. These studies confirm that DFT is the standard method for such investigations. For example, analyses of related compounds often involve geometry optimization using basis sets like 6-311++G(d,p), followed by vibrational frequency calculations to correlate theoretical data with experimental IR and Raman spectra. Furthermore, FMO, MEP, and NBO analyses are standard procedures to evaluate the molecule's kinetic stability, reactive sites, and intramolecular charge transfer interactions.
However, without a study specifically focused on this compound, providing the detailed, data-centric article as per the user's strict outline is not possible. The generation of scientifically accurate and non-hallucinatory content, including specific data tables, is contingent on the availability of published research for this particular compound.
Computational Chemistry and Quantum Mechanical Insights into E 3 4 Bromophenyl 2 Cyanoacrylamide
Molecular Dynamics Simulations and Conformational Landscape Exploration
Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic nature of molecules over time. youtube.com For a molecule like (E)-3-(4-Bromophenyl)-2-cyanoacrylamide, MD simulations can provide detailed insights into its structural flexibility, preferred shapes (conformations), and the energetic landscape that governs its movements. Such simulations model the interactions between atoms within the molecule and with its surrounding environment, revealing a comprehensive picture of its behavior at an atomic level. youtube.com
The structure of this compound possesses several rotatable single bonds, which are the primary source of its conformational flexibility. The key rotations would occur around the bond connecting the phenyl ring to the vinyl group and the bond between the vinyl carbon and the amide group. MD simulations can explore the potential energy surface associated with these rotations to identify the most stable, low-energy conformations. The study of the conformational landscape is crucial as a molecule's specific three-dimensional arrangement can significantly influence its physical, chemical, and biological properties. researchgate.net
In studies of related 2-cyanoacrylamide derivatives, MD simulations have been employed to understand how these molecules bind to biological targets, such as proteins. acs.org These simulations demonstrate that the molecule can adopt different conformations to fit within a binding site, and the stability of these interactions is dependent on the molecule's ability to maintain a favorable shape. acs.org For this compound, MD simulations would likely reveal the planarity of the cyano-vinyl-amide portion of the molecule, which is stabilized by the conjugated π-system. The main conformational variability would arise from the rotation of the 4-bromophenyl group relative to this plane. The results of such simulations are often visualized through plots of dihedral angles over time or as probability distributions, highlighting the most populated conformational states.
Non-Linear Optical (NLO) Properties from Theoretical Calculations
The field of non-linear optics (NLO) involves the interaction of high-intensity light with materials to produce new optical effects. Organic molecules with specific structural features, such as this compound, are of significant interest for NLO applications due to their potential for large and fast optical responses. nih.gov The NLO properties of organic materials arise from the delocalization of π-electrons across a conjugated framework, often enhanced by the presence of electron-donating and electron-withdrawing groups that facilitate intramolecular charge transfer (ICT). nih.govresearchgate.net
Theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting and understanding the NLO response of molecules before they are synthesized and tested experimentally. nih.gov These computational studies can quantify key NLO-related parameters, including the dipole moment (μ), the linear polarizability (α), and, most importantly, the first hyperpolarizability (β), which is the primary measure of a molecule's second-order NLO activity. researchgate.netfrontiersin.org
The structure of this compound features a π-conjugated system that connects the 4-bromophenyl ring with the electron-withdrawing cyano (-CN) and acrylamide (B121943) (-CONH2) groups. This arrangement facilitates a charge transfer character that is essential for NLO activity. Quantum chemical calculations would typically involve optimizing the molecule's geometry and then computing its electronic properties. The magnitude of the first hyperpolarizability (β) is a critical indicator of a material's potential for applications like frequency doubling (second-harmonic generation). nih.gov While specific calculated values for this exact compound are not detailed in the literature, studies on similar conjugated organic molecules provide a framework for what to expect.
Below is a representative table illustrating the kind of data generated from a DFT calculation of NLO properties for a molecule like this compound. The values are hypothetical but reflect the typical orders of magnitude found for promising NLO chromophores.
| Parameter | Description | Typical Calculated Value (a.u.) | Significance |
|---|---|---|---|
| Dipole Moment (μ) | Measure of the overall polarity of the molecule. | ~5-10 D | A large dipole moment can contribute to the alignment of molecules in an electric field, which is often necessary for bulk NLO effects. |
| Average Polarizability (α) | The ease with which the electron cloud of the molecule can be distorted by an external electric field. | ~150-250 a.u. | Relates to the linear refractive index of the material. |
| First Hyperpolarizability (β_tot) | A measure of the second-order NLO response of the molecule. | >1000 a.u. | A large β value is the primary indicator of a potentially useful second-order NLO material. |
Mechanistic Studies of Biological Interactions for E 3 4 Bromophenyl 2 Cyanoacrylamide and Its Derivatives Non Clinical Focus
Elucidation of Molecular Target Engagement Mechanisms
The biological activity of (E)-3-(4-Bromophenyl)-2-cyanoacrylamide and its derivatives stems from their ability to engage with specific molecular targets. These interactions are primarily driven by the electrophilic nature of the α,β-unsaturated carbonyl system within the 2-cyanoacrylamide moiety.
Peroxisome Proliferator-Activated Receptor Beta/Delta (PPARβ/δ) Binding Mechanisms
Peroxisome proliferator-activated receptor β/δ (PPARβ/δ) is a ligand-activated transcription factor involved in metabolic processes and has been implicated in tumorigenesis. nih.gov While direct binding studies on this compound are not extensively detailed, research on structurally related derivatives provides significant insight into the potential binding mechanisms.
A systematic structure-activity relationship (SAR) study, originating from the compound (Z)-3-(4-dimethylamino-phenyl)-2-phenyl-acrylonitrile, led to the development of DG172, a derivative with a (Z)-2-(2-bromophenyl)-acrylonitrile core. nih.govresearchgate.net DG172 has been identified as a potent and selective inverse agonist for PPARβ/δ. nih.gov Inverse agonists bind to the same receptor as an agonist but elicit the opposite pharmacological response.
The mechanism of action for these inverse agonists involves several key steps:
Competitive Binding: The ligand binds to the PPARβ/δ receptor with high affinity, competing with and displacing endogenous or synthetic agonists. researchgate.net The reported IC₅₀ value for DG172 binding to PPARβ/δ is 27 nM. nih.gov
Corepressor Recruitment: Unlike agonists that recruit coactivators, DG172 enhances the recruitment of transcriptional corepressors to the receptor. nih.govresearchgate.net This action actively suppresses the basal transcriptional activity of the receptor.
Target Gene Downregulation: This enhanced corepressor binding leads to the potent downregulation of PPARβ/δ target genes, such as Angiopoietin-like 4 (ANGPTL4). nih.govnih.gov The inhibition of ANGPTL4 transcription by DG172 occurs with an IC₅₀ of 9.5 nM in mouse myoblasts and has been functionally linked to the inhibition of cancer cell invasion. nih.govnih.gov
These findings suggest that the acrylonitrile (B1666552) scaffold, including the specific this compound structure, can serve as a template for designing potent modulators of PPARβ/δ activity, functioning through an inverse agonist mechanism to repress oncogenic signaling pathways. nih.gov
| Compound | Structure | Target | Activity | IC₅₀ |
| DG172 | (Z)-2-(2-bromophenyl)-3-{[4-(1-methyl-piperazine)amino]phenyl}acrylonitrile | PPARβ/δ | Inverse Agonist | 27 nM (binding), 9.5 nM (Angptl4 downregulation) nih.gov |
| (Z)-3-(4-dimethylamino-phenyl)-2-phenyl-acrylonitrile | Not available | PPARβ/δ | Inhibitory Ligand | Not specified nih.govresearchgate.net |
Kelch-like ECH-associated protein 1 (Keap1)-Nuclear Factor Erythroid 2-related Factor 2 (Nrf2)-Antioxidant Response Elements (AREs) Pathway Modulation
The Keap1-Nrf2 pathway is a primary cellular defense mechanism against oxidative and electrophilic stress. nih.gov Under normal conditions, Keap1, a cysteine-rich sensor protein, binds to the transcription factor Nrf2, targeting it for degradation. nih.govnih.gov The 2-cyanoacrylamide moiety is a well-recognized Michael acceptor, an electrophilic compound that can react with nucleophiles such as the thiol groups of cysteine residues.
The modulation of the Keap1-Nrf2 pathway by compounds like this compound is predicated on this reactivity:
Keap1 Sensor Modification: The electrophilic carbon-carbon double bond in the cyanoacrylamide "warhead" is susceptible to nucleophilic attack from the sensor cysteine residues within Keap1. nih.gov
Nrf2 Dissociation and Stabilization: This covalent modification of Keap1 induces a conformational change that disrupts the Keap1-Nrf2 interaction. This prevents the ubiquitination and subsequent degradation of Nrf2. nih.govfrontiersin.org
Nuclear Translocation and ARE Activation: The stabilized Nrf2 accumulates in the cytoplasm and translocates to the nucleus. frontiersin.org In the nucleus, Nrf2 dimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE), a specific DNA sequence in the promoter region of many cytoprotective genes. bohrium.com
Upregulation of Cytoprotective Genes: This binding initiates the transcription of a suite of Phase II detoxification and antioxidant enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and Heme oxygenase-1 (HO-1), bolstering the cell's defense against oxidative stress. nih.govfrontiersin.org
This mechanism classifies this compound and its derivatives as potential activators of the Nrf2 pathway, capable of inducing a protective antioxidant response.
Other Identified Protein and Receptor Interaction Modalities
The reactive nature of the 2-cyanoacrylamide group makes it a versatile moiety for engaging with various protein targets, particularly those containing reactive cysteine residues in or near their binding sites. nih.gov This reactivity is not exclusive to Keap1 and suggests a broader range of potential biological interactions.
One significant example is the inhibition of Transforming growth factor beta-activated kinase 1 (TAK1), a key enzyme in inflammatory signaling pathways like NF-κB. nih.gov Synthetic studies have shown that imidazopyridine derivatives featuring a 2-cyanoacrylamide group can act as potent, reversible covalent inhibitors of TAK1. nih.gov One such derivative exhibited a TAK1 inhibitory IC₅₀ of 27 nM. nih.gov The proposed mechanism is a reversible Michael addition between the cyanoacrylamide and a cysteine residue in the TAK1 active site. nih.gov
Furthermore, the general principle of small molecules modulating protein-protein interactions (PPIs) is a critical area of drug discovery. nih.govresearchgate.net These interactions, often characterized by large, flat interfaces, can be disrupted by small molecules that bind to "hot spots" on one of the protein partners. researchgate.net Given its reactivity and structure, it is plausible that this compound could modulate PPIs beyond the Keap1-Nrf2 complex, especially where a cysteine-mediated interaction plays a role in stabilizing the protein complex. The ability of inhibitors to disrupt the dimerization of proteins like CYP126A1 further illustrates this potential. frontiersin.org
Enzyme Inhibition Kinetics and Molecular Mechanisms
The 2-cyanoacrylamide scaffold is a prominent feature in many enzyme inhibitors. The kinetics of this inhibition are often defined by the formation of a reversible covalent bond.
Reversible Enzyme Inhibition: Competitive, Non-Competitive, Uncompetitive, and Mixed-Type Models
Covalent inhibitors can be classified as either reversible or irreversible. nih.gov this compound and its derivatives are typically classified as reversible covalent inhibitors. nih.gov This type of inhibition follows a two-step mechanism:
Initial Non-covalent Binding (E•I): The inhibitor (I) first binds non-covalently to the enzyme (E) to form an initial enzyme-inhibitor complex (E•I). This step is governed by an equilibrium constant, Kᵢ.
Reversible Covalent Bond Formation (E-I): Following initial binding, a covalent bond is formed between the inhibitor and a nucleophilic residue on the enzyme, creating a modified enzyme-inhibitor complex (E-I). This reaction is reversible, meaning the covalent bond can be broken, releasing the unmodified inhibitor and regenerating the active enzyme. nih.gov
The kinetic profile of this inhibition can manifest in several ways, depending on where the inhibitor binds:
Competitive Inhibition: The inhibitor binds only to the free enzyme at the active site, competing directly with the substrate.
Non-Competitive Inhibition: The inhibitor binds to both the free enzyme and the enzyme-substrate complex at a site distinct from the active site (an allosteric site), with equal affinity.
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.
Mixed-Type Inhibition: The inhibitor binds to both the free enzyme and the enzyme-substrate complex at an allosteric site, but with different affinities. Kinetic studies on certain synthetic inhibitors have demonstrated mixed-type inhibition against enzymes like α-glucosidase and α-amylase. researchgate.net
The specific model for this compound would depend on the target enzyme and the location of the reactive cysteine residue. If the cysteine is within the active site, a competitive or mixed-type model is likely. If it is at an allosteric site, a non-competitive or mixed-type model would be expected.
Partial Reversible Inhibition Characteristics
Partial inhibition is a scenario where the enzyme-inhibitor complex (E-I) is not completely inactive but retains some residual catalytic activity. This means the formation of the product can still occur, albeit at a slower rate than from the uninhibited enzyme.
Irreversible and Mechanism-Based Inhibition Mechanisms
The biological activity of this compound and its derivatives is fundamentally linked to the chemical reactivity of the α-cyanoacrylamide functional group. This moiety acts as an electrophilic "warhead," capable of forming covalent bonds with nucleophilic amino acid residues on target proteins. The mechanism is primarily a Michael addition reaction, where a nucleophile, typically the thiol group of a cysteine residue, attacks the β-carbon of the acrylamide's carbon-carbon double bond. semanticscholar.orggoogle.com
A critical feature of the 2-cyanoacrylamide group is its potential for reversible covalent inhibition. Unlike standard acrylamides which often form highly stable, irreversible bonds, the 2-cyanoacrylamide is considered a "doubly activated" Michael acceptor. nih.gov The presence of two strong electron-withdrawing groups—the nitrile (-CN) and the carbonyl (-C=O)—flanking the double bond significantly increases the electrophilicity of the β-carbon, making it highly susceptible to nucleophilic attack. nih.gov
Paradoxically, this dual activation also facilitates the reversibility of the covalent bond. The electron-withdrawing nature of these groups increases the acidity of the α-carbon proton in the resulting protein-inhibitor adduct. nih.gov This enhanced acidity can promote a retro-Michael reaction (an elimination reaction), allowing the covalent bond to break and the original compound to be released. This process restores both the inhibitor and the enzyme to their original states. nih.govnih.gov This characteristic distinguishes these compounds from irreversible inhibitors, where enzyme activity can only be restored through the synthesis of new protein. nih.govnih.gov
This mechanism of tunable, reversible covalency is a key area of investigation in modern drug discovery. It offers a strategic advantage by combining the high potency and prolonged target engagement of covalent inhibitors with a potentially improved safety profile by minimizing permanent, off-target modifications. nih.govnih.gov The stability of the covalent bond can be fine-tuned through structural modifications of the inhibitor, allowing for control over the inhibitor's residence time on its target. nih.gov
In Vitro Cellular and Biochemical Mechanistic Investigations
The mechanistic impact of cyanoacrylamide-based inhibitors is directly tied to the function of their target enzymes within cellular signaling networks. By inhibiting key kinases, these compounds can profoundly disrupt downstream molecular events.
NF-κB and MAPK Signaling: Inhibition of TAK1 by cyanoacrylamide derivatives has been shown to block signaling pathways crucial for inflammation and cell survival. nih.govnih.gov TAK1 is an essential upstream kinase activated by stimuli such as tumor necrosis factor-alpha (TNF-α). nih.govduke.edu Its inhibition prevents the subsequent activation of the IKK complex, thereby blocking the canonical NF-κB pathway. nih.gov This pathway is vital for the expression of pro-inflammatory and anti-apoptotic genes. Simultaneously, TAK1 inhibition disrupts the mitogen-activated protein kinase (MAPK) cascades, including the JNK and p38 pathways, which are involved in cellular stress responses and apoptosis. nih.gov The ability of TAK1 degraders (PROTACs) to induce apoptosis in cancer cells underscores the kinase's critical role in cell survival. chemrxiv.org
B-Cell Receptor (BCR) Signaling: The targeting of BTK by covalent inhibitors intercepts the BCR signaling cascade, which is fundamental for B-cell development, activation, proliferation, and survival. nih.govhematologyandoncology.net Inhibition of BTK blocks the downstream signaling events that lead to calcium mobilization and the activation of transcription factors, ultimately impairing B-cell function and promoting apoptosis in malignant B-cells. biorxiv.org
A variety of biochemical and cellular assays are employed to elucidate the mechanism of action of cyanoacrylamide-based inhibitors.
Confirmation of Covalent Adduct Formation: Intact protein liquid chromatography-mass spectrometry (LC/MS) is a primary method used to confirm the formation of a covalent bond between the inhibitor and its target protein. acs.org This technique allows for the precise measurement of the protein's mass, revealing the expected increase corresponding to the addition of one inhibitor molecule.
Assessment of Reversibility: The reversibility of the covalent bond is a key mechanistic feature. This can be investigated by first forming the protein-inhibitor complex and then subjecting it to denaturing conditions (e.g., addition of SDS or guanidine) or proteolytic digestion. nih.gov If the bond is reversible, these treatments will disrupt the non-covalent interactions that help stabilize the complex, leading to the rapid elimination of the inhibitor, which can be quantified by LC/MS. nih.gov
Cellular Target Occupancy Assays: To determine if an inhibitor engages its target in a cellular context, competition-based assays with fluorescent probes are often used. nih.gov Cells are treated with the inhibitor, and then a fluorescently-labeled probe that binds to the same active site cysteine is added. The degree to which the inhibitor prevents the labeling of the target protein by the fluorescent probe, often analyzed by in-gel fluorescence, provides a quantitative measure of target occupancy. nih.gov
Functional Downstream Assays: The biological consequence of target inhibition is measured using functional assays. For BTK inhibitors, this can involve stimulating the B-cell receptor and measuring the expression of activation markers like CD69 via flow cytometry. nih.gov For TAK1 inhibitors, the effect on the NF-κB pathway can be monitored by measuring the phosphorylation and degradation of IκBα or the phosphorylation of MAPK pathway proteins by western blot. The induction of apoptosis as a downstream consequence of pathway inhibition is frequently quantified using methods like Annexin V and Sytox Blue staining followed by flow cytometry analysis. chemrxiv.org
Structure Activity Relationship Sar Analysis and Rational Design Principles for E 3 4 Bromophenyl 2 Cyanoacrylamide Analogues
Systemic Structure-Activity Relationship (SAR) Studies of Cyanoacrylamide Scaffolds
The cyanoacrylamide moiety is a key feature, acting as a "warhead" that can form reversible covalent bonds with nucleophilic residues, such as cysteine, in target proteins. nih.govnih.gov This interaction is crucial for the compound's biological activity. The electron-withdrawing properties of both the nitrile (cyano) and carbonyl groups increase the electrophilicity of the β-carbon in the acrylamide (B121943) system, making it susceptible to Michael addition by a thiol group from a cysteine residue. nih.gov This reversible nature can be advantageous, potentially limiting off-target effects that are often associated with irreversible covalent inhibitors. nih.govsemanticscholar.org
SAR studies on various cyanoacrylamide-based inhibitors have provided valuable insights into how different substituents influence potency and selectivity.
Substitutions on the Phenyl Ring : In the context of (E)-3-(4-Bromophenyl)-2-cyanoacrylamide, the 4-bromo substitution on the phenyl ring is a critical determinant of activity. SAR studies on related scaffolds show that the nature and position of substituents on this aromatic ring significantly impact inhibitory potential. For instance, in a series of 2-cyanoacrylamide derivatives developed as TAK1 inhibitors, replacing an unsubstituted phenyl group with various heterocyclic rings led to significant changes in potency. nih.gov A phenyl derivative (13a) had an IC50 of 385 nM, while converting it to a pyridine (B92270) (13e) or a 4-methylthiazolyl derivative (13b) altered the inhibitory concentration. nih.gov This highlights the sensitivity of the target's binding pocket to the electronic and steric properties of this part of the molecule.
Modifications of the Acrylamide Moiety : The core 2-cyanoacrylamide structure is essential for the covalent interaction. Studies have shown that this "doubly activated" Michael acceptor system is key to achieving reversible inhibition. nih.gov The presence of the cyano group not only increases the reactivity of the olefin but also promotes the reversibility of the thiol addition. nih.gov
The following table summarizes SAR findings from a study on 2-cyanoacrylamide derivatives as TAK1 inhibitors, illustrating the effect of modifying the R group on the cyanoacrylamide moiety. nih.gov
| Compound | R Group on 2-cyanoacrylamide | IC50 (nM) for TAK1 Inhibition |
| 13a | Phenyl | 385 |
| 13b | 4-Methylthiazolyl | Potent |
| 13e | Pyridin-2-yl | - |
| 13g | 6-Chloropyridin-2-yl | - |
| 13h | 6-Methylpyridin-2-yl | 27 |
| 13r | 2-Chloropyridin-4-yl | - |
Data sourced from a study on imidazopyridine derivatives with a 2-cyanoacrylamide moiety. nih.gov
Rational Design Strategies for Optimizing Biological Activity (Non-Clinical)
Rational drug design for cyanoacrylamide analogues leverages SAR insights to create molecules with improved therapeutic profiles. Key strategies include:
Active Substructure Splicing : This approach involves combining known active chemical fragments to create novel hybrid molecules. For example, a series of antifungal agents were designed by splicing an arylamide moiety with a 2-cyanoacrylate structure, using the known fungicide phenamacril (B1673093) as a lead compound. acs.org This strategy aims to merge the beneficial properties of different pharmacophores.
Bioisosteric Replacement : This principle involves substituting one part of a molecule with a chemical group that has similar physical or chemical properties, with the goal of enhancing activity or improving pharmacokinetic properties. nih.gov In the development of TAK1 inhibitors, an imidazopyridine scaffold was designed as a bioisosteric replacement for a pyrimidine (B1678525) scaffold, which successfully retained the desired activity. nih.gov Similarly, designing acrylamide analogues of the kinase inhibitors Imatinib and Nilotinib has been approached through the application of nonclassical electronic isosteres. researchgate.net
Computational and Molecular Modeling : Tools such as molecular docking are invaluable for rational design. acs.org By simulating the binding of a designed molecule to its potential target, researchers can predict binding modes and affinities. acs.orgnumberanalytics.com For instance, the binding mode of a designed antifungal compound (G19) with its target enzyme, Myosin-5, was studied using molecular docking to ensure it had a similar binding profile to the lead compound. acs.org This computational pre-screening helps prioritize which compounds to synthesize and test, saving time and resources.
Lead Compound Optimization Principles and Methodologies (Non-Clinical)
Once a promising lead compound is identified, it undergoes an optimization process to improve its drug-like properties. creative-bioarray.comresearchgate.net The goal is to enhance potency, selectivity, and pharmacokinetic characteristics while minimizing toxicity. creative-bioarray.com
Common optimization strategies include:
Local Modifications : This involves making small, targeted changes to the lead structure. creative-bioarray.com Examples include introducing different substituents, changing a ring system, or altering functional groups to fine-tune the molecule's interaction with its target. creative-bioarray.com In the optimization of antifungal cyanoacrylates, a lead compound (G19) was selected based on its high activity, and further derivatives were synthesized by introducing different substituents onto its benzene (B151609) ring. acs.org
Scaffold Hopping : This technique involves replacing the central core structure (scaffold) of the lead compound with a different one, while retaining the key functional groups responsible for biological activity. numberanalytics.com This can lead to new intellectual property and improved properties.
Tuning the Covalent Warhead : For covalent inhibitors like cyanoacrylamides, a key optimization strategy is to fine-tune the reactivity of the electrophilic warhead. The goal is to achieve a balance where the compound is reactive enough to bind its intended target but not so reactive that it causes widespread off-target effects. nih.gov Modifying the acrylamide, for example by creating α-substituted methacrylamides, can alter the reactivity and improve selectivity. acs.org
The optimization process is a multi-parameter effort, simultaneously considering pharmacodynamics (what the drug does to the body) and pharmacokinetics (what the body does to the drug). numberanalytics.comresearchgate.net
Application of Non-Clinical Pharmacology Research in Compound Development
Non-clinical pharmacology studies are essential for progressing a compound from initial discovery to a potential clinical candidate. These studies, conducted in vitro and in vivo (in animal models), aim to establish a compound's safety and efficacy profile before it is tested in humans. lumc.nl
Key aspects of non-clinical development include:
Pharmacokinetic and Toxicokinetic Studies : These studies determine a compound's absorption, distribution, metabolism, and excretion (ADME) profile. numberanalytics.comlumc.nl They are crucial for understanding how the drug is processed by the body and for identifying potential toxicities. lumc.nl
Safety Pharmacology and Toxicology : This involves a battery of tests to ensure the compound is safe. lumc.nl Studies assess general toxicity, as well as specific effects on reproduction, genetic material (genotoxicity), and cancer potential (carcinogenicity). lumc.nl For covalent inhibitors, there is a particular focus on mitigating the risk of off-target effects and immunogenicity. nih.gov
Efficacy Studies : In vivo experiments in relevant animal models are used to demonstrate that the compound has the desired therapeutic effect. lumc.nl For example, the efficacy of novel endothelin receptor antagonists has been assessed in hypertensive rat models. researchgate.net
Quantitative Systems Pharmacology (QSP) Modeling : This computational approach integrates data from various sources to model the interaction between a drug and a biological system. researchgate.net QSP models can be used to predict clinical outcomes, such as target occupancy in different tissues, based on preclinical data, helping to establish a link between the drug's mechanism and its potential efficacy. researchgate.net
Through this rigorous non-clinical evaluation, researchers can select the most promising candidates for further development and establish a scientific basis for their safe investigation in human clinical trials.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
